Cas no 56-54-2 (Quinidine)
Quinidine Chemical and Physical Properties
Names and Identifiers
-
- Quinidine
- Quinidine free base
- (+)-Quindine
- (+)-Quinidine
- (1S)-(6-Methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- QUINIDINE(RG)
- Quinidinemonohydrate
- (S)-(6-Methoxyquinolin-4-yl)((2R,4S,8R)-8-vinylquinuclidin-2-yl)methanolhydrochloride
- Chinidin
- Cin-quin
- Coccinine
- Conchinin
- D-(-)-Quinic acid
- Kinidin
- Pitayin
- PITAYINE
- QUINDINE
- Quinidex
- Quinidine,(S)-(6-Methoxyquinolin-4-yl)((2R,4S,8R)-8-vinylquinuclidin-2-yl)methanolhydrochloride
- QUNIDINE
- Raclopride
- Conquinine
- 6-Methoxy-alpha-(5-vinyl-2-quinuclidinyl)-4-quinolinemethanol
- 奎尼丁
- Quinidine [BAN]
- Quinidine sulfate
- beta-Quinine
- Quinidine (BAN)
- Chinidin [German]
- DSSTox_CID_3549
- DSSTox_RID_77075
- Quinaglute
- DSSTox_GSID_23549
- Cardioquin
- Quinalan
- Quinatime
- Duraquin
- Quinact
- Quinora
- C20H24N2O2
- Quinicardine
- Cinchonan-9-ol, 6'-methoxy-, (9S)-
- alpha-(6-Methoxy-4-quinolyl)-5-vinyl-2-quinuclidinemethanol (9S)-
- (9S)-6-Methoxy-alpha-(5-vinyl-2-quinucl
- Quinidine (15% dihydroquinidine)
- 6'-METHOXY-ALPHA-(5-VINYL-2-QUINUCLIDINYL)-4-QUINOLINEMETHONOL
- NCGC00258662-01
- QUININE SULFATE IMPURITY A [EP IMPURITY]
- QUINIDINE [VANDF]
- Tox21_111720_1
- (S)-(6-Methoxy-quinolin-4-yl)-((2R,5R)-5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol
- Quinidine (>85%)
- NCGC00091231-04
- BRD-K59632282-052-02-3
- Q412496
- UNII-ITX08688JL
- HSDB 225
- (R)-(6-methoxyquinolin-4-yl)((3S,4R,7S)-3-vinylquinuclidin-7-yl)methanol
- W-109256
- MLS001335914
- SCHEMBL17537608
- Quinidine [BAN:NF]
- NC00478
- Epitope ID:141803
- BRD-K70799801-311-02-7
- CAS-56-54-2
- quinidina
- Quinidine anhydrous
- QUINIDINE [MART.]
- EN300-305202
- BPBio1_000176
- CHEMBL1294
- AKOS015920101
- Quinidine, crystallized, >=98.0% (dried material, NT)
- NSC10004
- QDN
- alpha-(6-Methoxy-4-quinolyl)-5-vinyl-2-quinuclidinemethanol
- Quiniduran
- GTPL2342
- AB00514657
- (S)-((2S,4S,5R)-5-ETHENYL-1-AZABICYCLO(2.2.2)OCT-2-YL)(6-METHOXYQUINOLIN-4-YL)METHANOL
- SDCCGMLS-0066600.P001
- NCGC00159499-02
- Quinidine (may contain up to 15% of dihydroquinidine)
- (S)-(6-Methoxy-quinolin-4-yl)-((2R,5R)-5-vinyl-1-aza-bicyclo(2.2.2)oct-2-yl)-methanol
- NCGC00091231-18
- BRD-K59632282-052-01-5
- CS-7812
- Quinindine
- chinidinum
- Quinidine, anhydrous
- EINECS 200-279-0
- MLS001335913
- Tox21_111720
- NCI-C56426
- DTXSID4023549
- Prestwick3_000280
- NCGC00091231-01
- NCGC00091231-03
- BDBM50121975
- (9S)-6-Methoxy-alpha-(5-vinyl-2-quinuclidinyl)-4-quinolinemethanol
- QUININE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- BSPBio_000160
- Chinidine
- NCI-C56246
- QUINIDINE [HSDB]
- Z1741976976
- DB00908
- CCRIS 672
- beta-Quinidine
- HMS3259O09
- MFCD00135581
- ITX08688JL
- CHEBI:28593
- (S)-[(4S,5R,7R)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol
- HMS2234L10
- (S)-(6-methoxyquinolin-4-yl)((2R,5R)-5-vinylquinuclidin-2-yl)methanol
- (9S)-6'-Methoxycinchonan-9-ol
- SMR000857275
- QUINIDINE [WHO-DD]
- SCHEMBL15943
- 56-54-2
- AB01562940_01
- (S)-(6-methoxy-4-quinolyl)-[(2R,4S,5R)-5-vinylquinuclidin-2-yl]methanol
- QUINIDINE [MI]
- QUININE BISULFATE HEPTAHYDRATE IMPURITY A [WHO-IP]
- Tox21_201110
- 6-methoxy--(5-vinyl-2-quinuclidinyl)-4-quinolinemethanol
- CINCHONAN-9-0L, 6'-METHOXY-, (95)-
- (8R,9S)-Quinidine
- AS-30538
- HY-B1751
- NS00098768
- QUINIDINE (MART.)
- MLS002548869
- QUININE BISULFATE IMPURITY A [WHO-IP]
- bmse000511
- (8R,9S)-6'-Methoxycinchonan-9-ol
- NCGC00091231-02
- (S)-(6-methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- DTXCID70819883
- TCMDC-131239
- (3'.alpha., 9S)-6'-Methoxycinchonan-9-ol
- CCG-256507
- Conchinine
- Auriquin
- QUININE SULFATE IMPURITY A [WHO-IP]
- (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
- .beta.-Quinidine
- (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
- Quinidine,Anhydrous,97%
- LOUPRKONTZGTKE-LHHVKLHASA-N
- HY-B1751H
- NCGC00091231-29
- DA-77296
- BRD-K59632282-052-03-1
- CS-1053369
-
- MDL: MFCD00135581
- Inchi: 1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-/m0/s1
- InChI Key: LOUPRKONTZGTKE-NBGVHYBESA-N
- SMILES: O([H])[C@@]([H])(C1C([H])=C([H])N=C2C([H])=C([H])C(=C([H])C=12)OC([H])([H])[H])[C@@]1([H])C([H])([H])C2([H])C([H])([H])C([H])([H])N1C([H])([H])[C@]2([H])C([H])=C([H])[H]
- BRN: 91866
Computed Properties
- Exact Mass: 324.18400
- Monoisotopic Mass: 324.184
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 457
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 45.6
Experimental Properties
- Color/Form: White shiny crystals. Products containing crystalline water will be weathered in the air. Sensitive to light. Friction makes light.
- Density: 1.1294 (rough estimate)
- Melting Point: 169.0 to 174.0 deg-C
- Boiling Point: 495.9°C at 760 mmHg
- Flash Point: 253.7ºC
- Refractive Index: 1.5700 (estimate)
- Water Partition Coefficient: 0.05 g/100 mL (20 ºC)
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 45.59000
- LogP: 3.11110
- Merck: 8060
- Sensitiveness: Light Sensitive
- pka: 5.4, 10.0(at 20℃)
- Specific Rotation: 256 º (c=1, EtOH)
- Solubility: It shows blue fluorescence in dilute sulfuric acid. It is very soluble in methanol, 1g of product is soluble in about 2000ml cold water, 800ml boiling water, 360ml ethanol, 56ml ether, 1.6ml chloroform, and almost insoluble in petroleum ether.
Quinidine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301
- Warning Statement: P301+P310
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: R22
- Safety Instruction: S36-S22
- FLUKA BRAND F CODES:8
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS:VA4725000
-
Hazardous Material Identification:
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R22
- Packing Group:III
- Hazard Level:6.1(b)
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
- Toxicity:LD50 in rats (mg/kg): 30 i.v., 263 orally (Dietmann)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Quinidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Quinidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0809-5g |
Quinidine |
56-54-2 | 98%,99%e.e. | 5g |
¥100.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0809-25g |
Quinidine |
56-54-2 | 98%,99%e.e. | 25g |
¥370.0 | 2024-07-19 | |
| MedChemExpress | HY-B1751-10mM*1mLinDMSO |
Quinidine (15% dihydroquinidine) |
56-54-2 | 99.19% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
| MedChemExpress | HY-B1751-100mg |
Quinidine (15% dihydroquinidine) |
56-54-2 | 99.19% | 100mg |
¥500 | 2025-04-16 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | KQ1527-1g |
Quinidine |
56-54-2 | ≥98% | 1g |
¥70元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | KQ1527-25g |
Quinidine |
56-54-2 | ≥98% | 25g |
¥920元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | KQ1527-5g |
Quinidine |
56-54-2 | ≥98% | 5g |
¥210元 | 2023-09-15 | |
| Chemenu | CM108220-1 kg |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol |
56-54-2 | 95% | 1kg |
$660 | 2021-08-06 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | Q0006-25G |
Quinidine |
56-54-2 | >85.0%(HPLC) | 25g |
¥270.00 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006818-1g |
Quinidine |
56-54-2 | 98% | 1g |
¥50 | 2023-07-11 |
Quinidine Suppliers
Quinidine Related Literature
-
1. Heterosynthon mediated tailored synthesis of pharmaceutical complexes: a solid-state NMR approachMujeeb Khan,Volker Enkelmann,Gunther Brunklaus CrystEngComm 2011 13 3213
-
Tian-Yu Liu,Xiang-Long Qu,Bing Yan J. Mater. Chem. C 2020 8 14579
-
Fizza Iftikhar,Hamad Ali,Syed Ghulam Musharraf RSC Adv. 2019 9 17551
-
Ana Podolski-Reni?,Szilvia B?sze,Jelena Dini?,László Kocsis,Ferenc Hudecz,Antal Csámpai,Milica Pe?i? Metallomics 2017 9 1132
-
Nicola’ Agius,David C. Magri New J. Chem. 2021 45 14360
Additional information on Quinidine
Quinidine (CAS No. 56-54-2): A Comprehensive Overview of Its Chemistry, Applications, and Recent Research Developments
Quinidine, a naturally occurring alkaloid, is chemically designated as 4,4'-bis(5-hydroxy-6-methoxy-2-phenyl-1H-indol-3-yl)benzoylacetone. With the CAS number 56-54-2, this compound has garnered significant attention in the fields of pharmacology, medicinal chemistry, and chemical biology due to its diverse therapeutic applications and unique structural properties. This article provides an in-depth exploration of Quinidine's chemical characteristics, its role in modern medicine, and the latest advancements in research that highlight its potential in addressing various health challenges.
The molecular structure of Quinidine is characterized by a quinoline core substituted with two hydroxyl groups and a benzoylacetone moiety. This configuration imparts upon it a high degree of solubility in polar solvents and biological fluids, making it an effective candidate for pharmaceutical formulations. The compound's ability to interact with multiple biological targets has been instrumental in its development as an antimalarial agent and a treatment for certain cardiac arrhythmias.
In the realm of antimalarial therapy, Quinidine has been a cornerstone for decades. Its mechanism of action involves inhibiting the hemozoin formation process in Plasmodium parasites, thereby disrupting their energy metabolism and leading to their demise. Recent studies have further elucidated the compound's ability to modulate immune responses within infected hosts, suggesting a broader role in managing malaria infections beyond mere parasite clearance. This dual action has rekindled interest in Quinidine as a potential adjunct therapy alongside current antimalarial drugs like artemisinin derivatives.
Beyond its antimalarial properties, Quinidine has demonstrated significant promise in the treatment of cardiac arrhythmias. Specifically, it is effective in managing conditions such as atrial fibrillation and atrial flutter by acting as a potent inhibitor of myocardial sodium channels. This effect helps to stabilize heart rhythm by reducing the rapid firing of cardiac cells. However, the clinical use of Quinidine is often limited by its side effect profile, including hypotension and various gastrointestinal disturbances. Ongoing research aims to mitigate these adverse effects while preserving its therapeutic efficacy.
Recent advancements in medicinal chemistry have led to the development of novel derivatives of Quinidine that aim to enhance its pharmacological profile. By modifying specific functional groups within the quinoline core, researchers have generated compounds that exhibit improved bioavailability and reduced toxicity. These derivatives are being rigorously evaluated in preclinical studies to determine their suitability for clinical translation. The success of such modifications underscores the enduring relevance of Quinidine as a scaffold for drug discovery.
The synthesis of Quinidine remains a topic of interest for synthetic chemists due to its complex structure and natural origin. Modern synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for meeting pharmaceutical demand. Additionally, green chemistry principles have been increasingly applied to these synthetic routes, minimizing waste and reducing environmental impact. Such innovations not only enhance the sustainability of Quinidine production but also set precedents for other complex natural products.
In conclusion, Quinidine (CAS No. 56-54-2) stands as a testament to the enduring value of natural products in modern medicine. Its multifaceted applications in antimalarial therapy and cardiac rhythm management continue to drive research into its mechanisms and potential enhancements. As scientific understanding evolves, so too does our appreciation for this remarkable compound and its contributions to global health.